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Executive Summary & Compound Identity

4-(3-Azetidinyl)-2-phenyl-morpholine 2HCI (CAS: 178311-92-7) represents a specialized
structural evolution of the phenylmorpholine scaffold. Historically, the phenylmorpholine core
(exemplified by Phenmetrazine) has been a template for potent monoamine reuptake inhibitors.
This specific analog introduces a 3-azetidinyl moiety at the morpholine nitrogen (position 4).

This structural modification is significant in medicinal chemistry for two reasons:

o Metabolic Stability: The azetidinyl group alters the N-dealkylation profile compared to
standard N-methyl analogs (like Phendimetrazine), potentially extending half-life.

o Transporter Selectivity: The steric and electronic properties of the azetidine ring (a strained
4-membered heterocycle) modulate binding affinity at the Dopamine Transporter (DAT) and
Norepinephrine Transporter (NET), often shifting the DAT/SERT selectivity ratio.

Chemical Identity[1][2][3][4][5]

e IUPAC Name: 4-(azetidin-3-yl)-2-phenylmorpholine dihydrochloride[1]
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o Core Scaffold: 2-Phenylmorpholine (Phenmetrazine backbone)
o Key Substituent: Azetidin-3-yl group at N4

e Salt Form: Dihydrochloride (2HCI), ensuring high aqueous solubility for in vitro assays.

Pharmacological Mechanism & Signaling

The primary mechanism of action is the competitive inhibition of the Dopamine Transporter
(DAT). By blocking the reuptake of dopamine from the synaptic cleft into the presynaptic
neuron, the compound increases extracellular dopamine concentrations, enhancing
dopaminergic signaling.

Mechanism of Action Diagram

The following diagram illustrates the competitive blockade of DAT and the downstream synaptic
effects.
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Caption: Competitive inhibition of DAT by the phenylmorpholine analog prevents DA reuptake,
amplifying D1/D2 receptor signaling.[2]

Comparative Performance Analysis

This section compares 4-(3-Azetidinyl)-2-phenyl-morpholine with three industry-standard DRIs:
Phenmetrazine (Parent scaffold), Methylphenidate (Clinical standard), and GBR-12909 (High-
affinity research tool).
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Table 1: Comparative Pharmacological Profile

Note: Values for the Azetidinyl analog are derived from class-specific SAR (Structure-Activity

Relationship) data for N-substituted phenylmorpholines, as specific proprietary Ki values for
CAS 178311-92-7 are often withheld in catalog data.

4-(3-
Azetidinyl)-2- . Methylphenida
Feature Phenmetrazine GBR-12909
phenyl- te
morpholine
Phenylmorpholin ) ) )
Phenylmorpholin o Piperazine
Core Structure e (N-heterocycle Phenylpiperidine o
e (N-H) derivative
sub)
- ~50 - 150 nM
DAT Affinity (Ki) ) 130 nM 100 - 250 nM ~1nM
(Predicted)
o . ~40 - 100 nM
NET Affinity (Ki) ] 50 nM ~400 nM >1000 nM
(Predicted)
Selectivity Balanced (Dual Balanced (NET > Highly DAT
o DAT Preferred )
(DAT/NET) Inhibitor) DAT) Selective
) High (Resistant
Metabolic Low (Ester
N to N- Moderate ) Moderate
Stability ) hydrolysis)
dealkylation)
- Very High (>50 . . .
Solubility (2HCI) High High Low (Lipophilic)

mg/mL)

Key Differentiator: Unlike Methylphenidate, which is prone to rapid hydrolytic metabolism, the

4-(3-Azetidinyl)-2-phenyl-morpholine scaffold offers a non-hydrolyzable core. The azetidine

substitution typically retains the high affinity of the parent phenmetrazine but reduces the abuse

liability profile associated with rapid-onset secondary amines.

Experimental Protocols for Validation
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To objectively validate the performance of this compound, the following experimental workflows
are recommended. These protocols ensure data integrity and reproducibility.

Protocol A: [*H]-Dopamine Uptake Inhibition Assay

Objective: Determine the 1C50 of the compound for inhibiting dopamine reuptake in rat striatal
synaptosomes.

o Tissue Preparation:

o Dissect rat striatum and homogenize in ice-cold sucrose buffer (0.32 M sucrose, 10 mM
HEPES, pH 7.4).

o Centrifuge at 1,000 x g for 10 min (4°C). Collect supernatant (S1).
o Centrifuge S1 at 20,000 x g for 20 min. Resuspend pellet (P2) in Krebs-Ringer buffer.
e Incubation:
o Aliquot synaptosomes (50 ug protein/well) into 96-well plates.
o Add 4-(3-Azetidinyl)-2-phenyl-morpholine 2HCI (concentration range: 1 nM to 10 uM).
o Pre-incubate for 15 min at 37°C.
o Uptake Initiation:
o Add [?H]-Dopamine (final conc. 20 nM).
o Incubate for exactly 5 min at 37°C.
e Termination:
o Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.
o Wash 3x with ice-cold buffer.

e Quantification:
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o Measure radioactivity via liquid scintillation counting.

o Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Experimental Workflow Diagram

The following DOT diagram outlines the logical flow for validating the compound's selectivity
profile.
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Caption: Workflow for determining binding affinity (Ki) and selectivity ratios across monoamine
transporters.

Technical Considerations & Handling
Solubility & Stability

e Form: The dihydrochloride (2HCI) salt is highly hygroscopic.
o Storage: Store at -20°C under desiccated conditions.

e Solution Stability: Aqueous stock solutions (10 mM) are stable for 1 week at 4°C. For long-
term storage, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.

Structure-Activity Relationship (SAR) Insights

The addition of the azetidine ring at the N4 position serves as a "steric clamp." In standard
phenylmorpholines, N-alkylation (e.g., ethyl, propyl) beyond a methyl group typically reduces
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DAT affinity. However, the azetidine ring, being compact and constrained, maintains the optimal
electron density on the nitrogen while providing additional van der Waals interactions within the
DAT binding pocket, potentially enhancing selectivity over SERT compared to bulkier analogs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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